4-Hydroxybenzenemethanesulfonyl Chloride
Description
Overview of Arylmethanesulfonyl Chlorides in Synthetic Chemistry
Arylmethanesulfonyl chlorides, such as 4-Hydroxybenzenemethanesulfonyl Chloride, belong to a subclass of sulfonyl chlorides where the sulfonyl chloride group is attached to a methylene (B1212753) (-CH₂-) bridge, which is in turn connected to an aryl ring. This structural feature distinguishes them from the more commonly encountered arenesulfonyl chlorides, where the sulfonyl chloride group is directly bonded to the aromatic ring.
The presence of the methylene spacer has a notable influence on the reactivity of the sulfonyl chloride group. While still highly reactive, the electronic effects of the aromatic ring are transmitted through the methylene bridge, modulating the electrophilicity of the sulfur atom. This can lead to differences in reaction kinetics and substrate scope compared to their arenesulfonyl chloride counterparts. For instance, benzylic halides are known to readily undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways, and this propensity for reaction can be mirrored in the reactivity of benzylsulfonyl chlorides. quora.comucalgary.ca
Arylmethanesulfonyl chlorides are primarily employed as reagents for the introduction of the arylmethylsulfonyl group. This moiety is found in various compounds of interest, including pharmaceuticals and agrochemicals. The sulfonamide linkage formed from their reaction with amines is a particularly important functional group in medicinal chemistry, known for its presence in a wide array of therapeutic agents. sigmaaldrich.com
Structural Features and Chemical Significance of the 4-Hydroxybenzyl Moiety
The 4-hydroxybenzyl group, also known as the p-cresolyl group, is a common structural motif in both natural and synthetic compounds. ontosight.ainih.gov Its chemical significance is multifaceted, stemming from the interplay between the aromatic ring, the benzylic position, and the phenolic hydroxyl group.
The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor and acceptor. This property is crucial for molecular recognition and binding to biological targets. Furthermore, the hydroxyl group can be deprotonated to form a phenoxide, a potent nucleophile, or it can be derivatized to form ethers and esters, allowing for further molecular elaboration. ontosight.ai The presence of this hydroxyl group also imparts antioxidant properties to the moiety, as it can donate a hydrogen atom to scavenge free radicals. ontosight.ai
The 4-hydroxybenzyl moiety is a recognized pharmacophore and is present in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including antiviral and anticancer agents. ontosight.ai
Historical Perspectives and Evolution of Sulfonyl Chloride Reagents in Organic Transformations
The chemistry of sulfonyl chlorides has a rich history, dating back to the 19th century. One of the earliest and most fundamental methods for their synthesis is the reaction of sulfonic acids or their salts with chlorinating agents like phosphorus pentachloride or thionyl chloride. wikipedia.org Another foundational method is the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid, a reaction that remains industrially significant for the production of simple arenesulfonyl chlorides. wikipedia.org
A significant milestone in the evolution of sulfonyl chloride chemistry was the discovery of the Hinsberg test in 1890, which utilizes the differential reactivity of primary, secondary, and tertiary amines with benzenesulfonyl chloride to distinguish between them. This application highlighted the utility of sulfonyl chlorides as analytical reagents.
The 20th century saw a dramatic expansion in the use of sulfonyl chlorides in organic synthesis, largely driven by the discovery of the sulfonamide class of antibacterial drugs, initiated by the discovery of Prontosil in the 1930s. britannica.com This spurred extensive research into the synthesis and reactivity of a wide variety of sulfonyl chlorides as precursors to these life-saving medicines.
Over the years, milder and more selective methods for the synthesis of sulfonyl chlorides have been developed. These include oxidative chlorination of thiols and disulfides, and Sandmeyer-type reactions of aryldiazonium salts with sulfur dioxide and a copper catalyst. organic-chemistry.orgorganic-chemistry.org More recently, photocatalytic methods have emerged as a green and efficient alternative for the synthesis of sulfonyl chlorides.
The evolution of sulfonyl chloride reagents has been marked by a continuous drive towards greater efficiency, selectivity, and functional group tolerance, enabling their application in the synthesis of increasingly complex and sensitive molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClO3S |
|---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
(4-hydroxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H7ClO3S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4,9H,5H2 |
InChI Key |
FGGMBZIWQSGUAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Hydroxybenzenemethanesulfonyl Chloride
Direct Synthetic Routes
Direct synthetic routes aim to introduce the chlorosulfonyl group onto the benzene (B151609) ring in a highly efficient manner. These methods are often characterized by their atom economy but can present challenges in terms of regioselectivity and functional group compatibility.
Chlorosulfonation is a common method for the synthesis of aryl sulfonyl chlorides, typically involving the reaction of an aromatic compound with chlorosulfonic acid. organic-chemistry.org For the synthesis of 4-Hydroxybenzenemethanesulfonyl Chloride, a direct chlorosulfonation of a suitable precursor, such as a protected 4-hydroxybenzyl derivative, could be envisioned. The reaction mechanism generally proceeds via electrophilic aromatic substitution, where the electrophile is generated from chlorosulfonic acid. chemicalbook.com
However, the free hydroxyl group in a 4-hydroxybenzyl precursor is highly reactive towards chlorosulfonic acid and would likely lead to undesired side reactions, including polymerization or the formation of sulfate (B86663) esters. Therefore, a protection strategy for the hydroxyl group is often necessary. A common approach involves converting the hydroxyl group to an ether or an ester, which is stable under the reaction conditions and can be readily removed in a subsequent step.
Table 1: Hypothetical Chlorosulfonation of a Protected 4-Hydroxybenzyl Derivative
| Starting Material | Protecting Group (PG) | Reagent | Typical Conditions | Product |
| 4-(Protected-oxy)benzyl derivative | Methoxy (B1213986) (-OCH3) | Chlorosulfonic acid (ClSO3H) | Inert solvent, low temperature | 4-(Protected-oxy)benzenemethanesulfonyl chloride |
| 4-(Protected-oxy)benzyl derivative | Acetoxy (-OAc) | Chlorosulfonic acid (ClSO3H) | Excess reagent, controlled temperature | 4-(Protected-oxy)benzenemethanesulfonyl chloride |
This table is illustrative and based on general principles of chlorosulfonation reactions.
Oxidative chlorination provides an alternative direct route to sulfonyl chlorides from various sulfur-containing precursors, such as thiols, disulfides, or sulfides. lookchem.comstackexchange.com This method can be particularly advantageous as it often proceeds under milder conditions compared to chlorosulfonation. For the synthesis of this compound, a suitable precursor would be 4-hydroxybenzyl thiol or a corresponding disulfide or sulfide.
A variety of oxidizing agents in combination with a chloride source can be employed for this transformation. Reagents such as N-chlorosuccinimide (NCS), hydrogen peroxide with thionyl chloride, or 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) have proven effective for the oxidative chlorination of sulfur compounds. lookchem.comstackexchange.comgrowingscience.com The choice of reagent and reaction conditions is crucial to ensure the integrity of the phenolic hydroxyl group. Milder conditions would be preferable to avoid oxidation of the phenol (B47542) ring.
Table 2: Oxidative Chlorination of a 4-Hydroxybenzyl Thiol Derivative
| Substrate | Oxidizing System | Solvent | Potential Outcome |
| 4-Hydroxybenzyl thiol | H2O2 / SOCl2 | Dichloromethane | High yield of this compound |
| 4-Hydroxybenzyl disulfide | N-Chlorosuccinimide / HCl | Acetonitrile (B52724) | Good yield of the desired sulfonyl chloride |
| 4-Hydroxybenzyl sulfide | DCDMH | Aqueous acetonitrile | Efficient conversion to the sulfonyl chloride |
This table presents plausible reaction systems based on known oxidative chlorination methods. lookchem.comstackexchange.comgrowingscience.com
Precursor-Based Synthesis Strategies
Precursor-based strategies involve the synthesis of an intermediate molecule that is then converted to the final this compound. This multi-step approach allows for greater control over the introduction of functional groups and can be more suitable for complex molecules.
4-Hydroxybenzyl alcohol is a readily available starting material that can be chemically modified to introduce the required sulfur functionality. google.comgoogle.comchemicalbook.comprinceton.edugoogle.com A common strategy involves the conversion of the benzylic alcohol to a leaving group, such as a halide, followed by displacement with a sulfur nucleophile.
For instance, 4-hydroxybenzyl alcohol can be converted to 4-hydroxybenzyl chloride or bromide. Subsequent reaction with a sulfite (B76179) salt (e.g., sodium sulfite) would yield the corresponding sulfonic acid salt. The sulfonic acid can then be converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride. To avoid side reactions with the phenolic hydroxyl group, it may be necessary to protect it prior to these transformations.
Reaction Scheme 1: Synthesis from a Protected 4-Hydroxybenzyl Alcohol
Protection: 4-Hydroxybenzyl alcohol is reacted with a suitable protecting group (e.g., forming a methoxy or acyloxy derivative).
Halogenation: The protected alcohol is converted to the corresponding benzyl (B1604629) halide.
Sulfonation: The benzyl halide is reacted with a sulfite salt to form the sulfonic acid salt.
Chlorination: The sulfonic acid salt is treated with a chlorinating agent to yield the protected 4-alkoxy or 4-acyloxybenzenemethanesulfonyl chloride.
Deprotection: The protecting group is removed to afford this compound.
Another synthetic route can be envisioned starting from 4-formylphenyl precursors. orgsyn.org For example, 4-formylbenzenesulfonyl chloride, an analogue of the target compound, can serve as a starting point. The formyl group can be reduced to a hydroxymethyl group. However, the sulfonyl chloride group is also susceptible to reduction. Therefore, a selective reduction of the aldehyde in the presence of the sulfonyl chloride would be challenging.
A more plausible approach would involve the protection of the formyl group as an acetal, followed by the introduction of the sulfonyl chloride moiety, and subsequent deprotection and reduction of the formyl group. Alternatively, one could start with a molecule that already contains the desired carbon skeleton and functional groups in a different oxidation state.
Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. researchgate.net In the context of synthesizing this compound, several FGI steps can be crucial.
One important FGI is the conversion of a sulfonic acid to a sulfonyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride. The synthesis of the precursor, 4-hydroxybenzenemethanesulfonic acid, could be achieved through the sulfonation of 4-hydroxybenzyl alcohol or its derivatives.
Table 3: Key Functional Group Interconversions
| Transformation | Reagents | Notes |
| R-SO3H → R-SO2Cl | SOCl2, PCl5, (COCl)2 | Standard methods for converting sulfonic acids to sulfonyl chlorides. |
| R-OH → R-Cl | SOCl2, PPh3/CCl4 | Conversion of an alcohol to a chloride. |
| R-Br + Na2SO3 → R-SO3Na | Nucleophilic substitution | Introduction of the sulfonate group. |
This table summarizes common functional group interconversions relevant to the synthesis.
Optimization and Control of Synthetic Parameters
The efficient synthesis of this compound is contingent upon the careful management of several interconnected variables. The optimization of these parameters is crucial for maximizing product yield, minimizing impurities, and ensuring the economic viability of the process.
Role of Catalyst Systems in Synthesis
The selection of an appropriate catalyst is therefore a critical step in designing an efficient synthesis of this compound. The choice depends on the specific synthetic route, the nature of the starting materials, and the desired reaction conditions.
Influence of Reaction Medium and Solvent Effects
The reaction medium and solvent can significantly impact the rate, yield, and selectivity of sulfonyl chloride synthesis. The solvolysis of phenylmethanesulfonyl chloride, a compound structurally similar to the target molecule, has been studied to understand the influence of the solvent. nih.gov The rates of these reactions are often correlated using the extended Grunwald-Winstein equation, which quantifies the solvent's nucleophilicity and ionizing power. nih.gov
For instance, the solvolysis of phenylmethanesulfonyl chloride is influenced by the solvent's ability to stabilize the transition state. nih.gov Solvents with high nucleophilicity can participate in the reaction, while those with high ionizing power can facilitate the departure of the leaving group. The choice of solvent is therefore a delicate balance to maximize the desired reaction pathway while minimizing unwanted side reactions such as hydrolysis of the sulfonyl chloride product.
In the context of Sandmeyer-type reactions for preparing aryl sulfonyl chlorides, the reaction is often carried out in an aqueous medium. acs.org The low solubility of the sulfonyl chloride product in water can be advantageous, as it may precipitate out of the reaction mixture, thereby protecting it from hydrolysis and simplifying its isolation. acs.org The careful selection of the solvent system is thus a crucial parameter for optimizing the synthesis of this compound.
Strategies for Yield Enhancement and Stereochemical Control
Maximizing the yield of this compound is a primary objective in its synthesis. Several strategies can be employed to achieve this. One approach involves the use of a stable sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in conjunction with a copper catalyst for the conversion of anilines to sulfonyl chlorides. organic-chemistry.org This method can be safer and more scalable as it avoids the handling of gaseous sulfur dioxide. organic-chemistry.org
Process optimization, including reaction temperature, addition rates of reagents, and work-up procedures, is also critical for enhancing yield. For example, in the continuous manufacturing of aryl sulfonyl chlorides, careful control over these parameters has been shown to significantly improve the spacetime yield. mdpi.com The use of inorganic salt catalysts, as mentioned earlier, can also contribute to higher yields by suppressing the formation of by-products.
Stereochemical control is a significant consideration in many organic syntheses. While the synthesis of this compound from achiral precursors would not inherently lead to stereoisomers, the principles of stereochemical control are important in the broader context of sulfonyl chloride chemistry. For instance, in reactions involving the addition of sulfonyl chlorides to alkenes or alkynes, the stereochemistry of the product can be influenced by the catalyst and reaction conditions. However, for the direct synthesis of the achiral target compound, the primary focus remains on chemoselectivity and yield optimization.
Reactivity and Mechanistic Investigations of 4 Hydroxybenzenemethanesulfonyl Chloride
Reactivity of the Sulfonyl Chloride Functional Group
The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic applications of 4-Hydroxybenzenemethanesulfonyl Chloride.
Nucleophilic Substitution Reactions (S_N-type transformations)
The primary mode of reaction for the sulfonyl chloride group is nucleophilic substitution, where a nucleophile displaces the chloride ion. These transformations are fundamental to the formation of sulfonates and sulfonamides.
In the presence of an alcohol, this compound undergoes a reaction to form a sulfonate ester. This reaction typically proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine (B92270), is often employed to neutralize the hydrochloric acid byproduct. ekb.eg
The general mechanism involves the alcohol acting as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion. The presence of a base facilitates the deprotonation of the alcohol, increasing its nucleophilicity.
Table 1: Representative Sulfonylation of Alcohols
| Alcohol | Product | Reaction Conditions |
| Methanol | Methyl 4-hydroxybenzenemethanesulfonate | Pyridine, 0 °C to rt |
| Ethanol | Ethyl 4-hydroxybenzenemethanesulfonate | Triethylamine (B128534), CH₂Cl₂ |
| Isopropanol | Isopropyl 4-hydroxybenzenemethanesulfonate | Pyridine, rt |
Note: This table is illustrative of typical reactions for sulfonyl chlorides; specific data for this compound may vary.
The reaction of this compound with primary or secondary amines is a cornerstone of sulfonamide synthesis. princeton.edusmolecule.com This reaction is analogous to the reaction with alcohols, with the amine's nitrogen atom acting as the nucleophile. The reaction is typically carried out in the presence of a base to quench the HCl formed. researchgate.net
The nucleophilicity of the amine plays a significant role in the reaction rate. Primary amines are generally more reactive than secondary amines due to less steric hindrance. researchgate.net
Table 2: Formation of Sulfonamides from this compound
| Amine | Product | Base |
| Ammonia | 4-Hydroxybenzenemethanesulfonamide | Aqueous Ammonia |
| Aniline | N-Phenyl-4-hydroxybenzenemethanesulfonamide | Pyridine |
| Diethylamine | N,N-Diethyl-4-hydroxybenzenemethanesulfonamide | Triethylamine |
Note: This table represents expected products from the general reactivity of sulfonyl chlorides.
Thiols, being excellent nucleophiles, readily react with sulfonyl chlorides to form thiosulfonates. mlsu.ac.in The reaction mechanism is a nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride sulfur. This reaction is a versatile method for the formation of S-S bonds. mlsu.ac.in
The general reaction is as follows: R-SH + ClSO₂-R' → R-S-SO₂-R' + HCl
Electrophilic Characteristics of the Sulfonyl Chloride
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This pronounced electrophilicity is the driving force for the nucleophilic substitution reactions discussed above. The electron density is pulled away from the sulfur atom, creating a partial positive charge that attracts nucleophiles.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) on the benzene (B151609) ring also imparts significant reactivity to the molecule. This group can act as a nucleophile and can influence the reactivity of the aromatic ring through its electron-donating properties.
The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. researchgate.net However, in the context of this compound, the reactivity of the sulfonyl chloride group often dominates in the presence of strong nucleophiles.
Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This phenoxide is an even stronger nucleophile and can participate in reactions such as ether synthesis (Williamson ether synthesis). The reactivity of the phenolic hydroxyl group can be leveraged to further functionalize the molecule after reactions at the sulfonyl chloride site have been completed. For instance, the hydroxyl group can be alkylated or acylated to introduce additional structural diversity.
Esterification Reactions
The sulfonyl chloride moiety of this compound is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with alcohols to form sulfonate esters. This reaction, a key transformation for the compound, typically proceeds in the presence of a non-nucleophilic base, such as pyridine. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The C-O bond of the alcohol remains intact during this process, meaning the stereochemistry at a chiral alcohol's carbon center is preserved. libretexts.org
The general reaction involves the attack of the alcohol's oxygen atom on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The resulting alkyl tosylates are stable compounds and are themselves excellent leaving groups in subsequent nucleophilic substitution reactions, behaving similarly to alkyl halides. libretexts.org
Table 1: Examples of Esterification of this compound
| Alcohol | Base | Product |
|---|---|---|
| Methanol | Pyridine | Methyl 4-hydroxybenzene-methanesulfonate |
| Ethanol | Pyridine | Ethyl 4-hydroxybenzene-methanesulfonate |
| Isopropanol | Pyridine | Isopropyl 4-hydroxybenzene-methanesulfonate |
This table is illustrative and based on the general reactivity of sulfonyl chlorides with alcohols.
Research has demonstrated the facile synthesis of various arylsulfonates from phenol (B47542) derivatives and sulfonyl chlorides. researchgate.netresearchgate.net These reactions are often high-yielding and tolerant of various functional groups on both the phenol and the sulfonyl chloride. researchgate.net For instance, sulfonyl chlorides with both electron-donating and electron-withdrawing groups react efficiently with phenols to produce the corresponding sulfonate esters in good to excellent yields. researchgate.net
Etherification Reactions
The phenolic hydroxyl group of this compound allows for etherification reactions, most notably the Williamson ether synthesis. This method is a versatile and widely used process for preparing both symmetrical and asymmetrical ethers. wikipedia.orgfrancis-press.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org
The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a more nucleophilic sodium phenoxide ion. francis-press.comlibretexts.org This alkoxide ion then acts as the nucleophile, attacking a primary alkyl halide or another substrate with a good leaving group (e.g., a tosylate). wikipedia.org The nucleophile attacks the electrophilic carbon of the alkylating agent, displacing the halide and forming a new carbon-oxygen bond, which results in the ether product. masterorganicchemistry.com
Because the Williamson ether synthesis is an SN2 reaction, it is most effective with methyl or primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination reactions under the strong basic conditions required. wikipedia.org
Table 2: Examples of Etherification of this compound
| Alkylating Agent | Base | Product |
|---|---|---|
| Iodomethane | Sodium Hydride | 4-Methoxybenzenemethanesulfonyl Chloride |
| Ethyl Bromide | Sodium Hydroxide | 4-Ethoxybenzenemethanesulfonyl Chloride |
This table is illustrative and based on the general mechanism of the Williamson ether synthesis.
Acid-Base Equilibria and Protonation Studies
The this compound molecule contains a phenolic hydroxyl group, which imparts weak acidic properties. Phenols are generally more acidic than alcohols but less acidic than carboxylic acids. cutm.ac.in The acidity stems from the ability of the aromatic ring to stabilize the negative charge of the corresponding phenoxide ion through resonance.
The presence of the phenolic group can be confirmed through several qualitative tests.
Litmus (B1172312) Test : As a weak acid, an aqueous solution of this compound would be expected to turn blue litmus paper red. cutm.ac.inbyjus.com
Ferric Chloride Test : Phenols react with a neutral ferric chloride (FeCl₃) solution to produce distinctively colored complexes, typically violet, blue, or green. byjus.com This reaction is a characteristic test for the phenolic functional group. The reaction with this compound would likely yield a violet or blue coloration. cutm.ac.in
Libermann's Test : This test is specific for phenols with a free para-position. cutm.ac.inbyjus.com Since the sulfonylmethyl group occupies the para position in the target molecule, this test would not be applicable.
Phthalein Dye Test : When heated with phthalic anhydride (B1165640) and concentrated sulfuric acid, phenols form phenolphthalein, which turns pink in a basic solution. This condensation reaction is another classic test for phenols. cutm.ac.inbyjus.com
Deprotonation of the phenolic proton with a suitable base (e.g., NaOH, NaH) is the crucial first step in reactions like the Williamson ether synthesis, converting the hydroxyl group into a much stronger nucleophile (phenoxide). francis-press.com
Reactivity of the Benzylic Methylene (B1212753) Group
The methylene (-CH₂-) group in this compound is situated at the benzylic position—the carbon atom directly attached to the benzene ring. This position is particularly reactive towards various chemical transformations. chemistrysteps.compearson.com The enhanced reactivity is attributed to the resonance stabilization of reactive intermediates, such as carbocations, carbanions, or radicals, formed at this site. libretexts.orglibretexts.org The adjacent aromatic ring delocalizes the charge or the unpaired electron, significantly lowering the activation energy for reactions involving these intermediates. libretexts.org
Alpha-Functionalization Reactions
The benzylic methylene group is susceptible to functionalization through several pathways, including halogenation and oxidation.
Benzylic Halogenation : It is possible to selectively introduce a halogen, typically bromine, at the benzylic position. libretexts.org This is commonly achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator like peroxide or light. libretexts.orgyoutube.com The reaction proceeds via a free-radical mechanism, where the stability of the intermediate benzylic radical dictates the high selectivity for substitution at this position over other positions. chemistrysteps.comlibretexts.org
Benzylic Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize alkylbenzenes. chemistrysteps.comyoutube.com Provided there is at least one hydrogen atom on the benzylic carbon, the entire alkyl side chain is oxidized to a carboxylic acid group (-COOH). chemistrysteps.comyoutube.com In the case of this compound, this reaction would convert the -CH₂SO₂Cl group to a carboxylic acid, assuming the sulfonyl chloride group is stable to the conditions, though cleavage of the side chain is more likely. chemistrysteps.com
Radical Pathways and Hydrogen Atom Abstraction
Free-radical reactions at the benzylic position are common due to the stability of the resulting benzylic radical. chemistrysteps.com The process is typically a chain reaction involving three distinct stages: initiation, propagation, and termination. youtube.commasterorganicchemistry.com
Initiation : The reaction begins with the formation of a radical species, for example, by the homolytic cleavage of a weak bond in an initiator molecule (like peroxide) or the Br-Br bond when using Br₂ with light. libretexts.orgyoutube.com
Propagation : This stage consists of two key steps that perpetuate the chain. First, a halogen radical abstracts a hydrogen atom from the benzylic methylene group of this compound. libretexts.org This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This radical is stabilized by the delocalization of the unpaired electron into the pi system of the aromatic ring. libretexts.org In the second propagation step, the benzylic radical reacts with a halogen source (e.g., Br₂ or NBS) to form the halogenated product and a new halogen radical, which can then continue the chain. libretexts.orgyoutube.com
Termination : The chain reaction concludes when two radical species combine to form a stable, non-radical molecule, thus reducing the concentration of radicals available to propagate the chain. youtube.comyoutube.com
The high selectivity for benzylic substitution arises because the abstraction of a benzylic hydrogen has a lower activation energy compared to the abstraction of other hydrogens, due to the stability of the radical intermediate formed. libretexts.org
Mechanistic Elucidation of Key Reactions
The reactivity of this compound is governed by well-understood reaction mechanisms associated with its functional groups.
Esterification : The formation of sulfonate esters from the sulfonyl chloride group and an alcohol follows a nucleophilic acyl substitution-like mechanism. The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group. The reaction is typically facilitated by a base like pyridine, which neutralizes the HCl produced.
Etherification (Williamson Synthesis) : The etherification of the phenolic group proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This concerted, one-step mechanism involves the backside attack of the nucleophilic phenoxide ion on the primary alkyl halide. wikipedia.orgmasterorganicchemistry.com The reaction leads to an inversion of stereochemistry if the carbon atom of the alkyl halide is a chiral center. The requirement for a primary (or methyl) halide is crucial to minimize competing E2 elimination reactions. wikipedia.org
Benzylic Radical Halogenation : The selective halogenation at the methylene group with reagents like NBS occurs through a free-radical chain mechanism. youtube.com The key to the reaction's selectivity is the formation of a resonance-stabilized benzylic radical during the propagation phase. chemistrysteps.comlibretexts.org The unpaired electron is delocalized over the methylene carbon and the ortho and para positions of the benzene ring, making this radical significantly more stable than a simple alkyl radical and thus favoring its formation. libretexts.org
Transition State Analysis and Reaction Coordinate Modeling
Direct transition state analysis and reaction coordinate modeling for this compound are not prominently featured in existing research. However, insights can be drawn from computational studies on similar aromatic sulfonyl chlorides, such as benzenesulfonyl chloride.
For reactions like hydrolysis, a two-step exothermic process is often proposed, proceeding through a relatively unstable five-coordinate intermediate. Quantum-chemical calculations, such as those using the PM3 method, have been employed to model the potential energy surfaces for the hydrolysis of benzenesulfonyl chloride in aqueous clusters. These models help in calculating the structural and thermodynamic parameters of intermediates and transition states.
The reaction coordinate for nucleophilic substitution at the sulfur atom of sulfonyl chlorides is a critical area of study. For many arenesulfonyl chlorides, a bimolecular nucleophilic substitution (SN2-like) mechanism is considered the dominant pathway in solvolysis. This concerted mechanism involves the simultaneous formation of the nucleophile-sulfur bond and cleavage of the sulfur-chlorine bond. Density Functional Theory (DFT) studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides support a single transition state consistent with an SN2 mechanism. It is plausible that the reactions of this compound would follow a similar mechanistic pathway, though the specific energetics and geometry of the transition state would be influenced by the 4-hydroxybenzyl group.
Table 1: Hypothetical Parameters for Transition State Modeling of this compound Hydrolysis
| Parameter | Hypothetical Value/State | Basis of Estimation |
| Reaction Type | Hydrolysis (SN2-like) | General mechanism for arenesulfonyl chlorides. |
| Intermediate | Pentacoordinate Sulfur Species | Inferred from studies on benzenesulfonyl chloride. |
| Key Bond Changes in TS | S-Cl bond elongation, S-O (nucleophile) bond formation | Characteristic of an SN2 transition state. |
| Role of Hydroxy Group | Potential for electronic effects influencing the sulfur center's electrophilicity. | General principles of substituent effects in aromatic systems. |
| Computational Method | Density Functional Theory (DFT) | Standard for mechanistic studies of related compounds. |
This table is illustrative and based on general knowledge of sulfonyl chloride reactivity, not on specific experimental or computational data for this compound.
Kinetic Studies and Rate Law Determination
Specific kinetic studies detailing the rate law and reaction orders for this compound are not readily found. However, the general principles of determining rate laws for nucleophilic substitution reactions of sulfonyl chlorides can be applied.
Rate = k [R-SO2Cl] [Nu]
Here, k is the rate constant, [R-SO2Cl] is the concentration of the sulfonyl chloride, and [Nu] is the concentration of the nucleophile. The reaction order with respect to each reactant would be 1.
Experimental determination of this rate law would involve systematically varying the initial concentrations of this compound and the nucleophile while measuring the initial reaction rate. This data would allow for the calculation of the reaction orders and the rate constant.
Kinetic data from studies on other arenesulfonyl chlorides in chloride-chloride exchange reactions have shown that electron-withdrawing substituents on the aromatic ring tend to increase the reaction rate, while electron-donating groups decrease it. The 4-hydroxybenzyl group in this compound contains both an electron-donating hydroxyl group and a methylene spacer, which would complicate predictions of its precise effect on reaction kinetics without experimental data.
Table 2: Illustrative Data for Determining the Rate Law of a Hypothetical Reaction of this compound with a Nucleophile
| Experiment | [4-HBSC] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
This is a hypothetical data set to illustrate the method of initial rates for determining a rate law. 4-HBSC is an abbreviation for this compound.
Isotope Effects in Reaction Pathways
There is no specific research available on the isotope effects in the reaction pathways of this compound. However, the study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, and principles from studies of other sulfonyl chlorides can be considered.
For nucleophilic substitution reactions at a sulfonyl sulfur center, both chlorine and solvent isotope effects can provide valuable information.
Chlorine Kinetic Isotope Effects (35Cl/37Cl KIEs): The magnitude of the chlorine KIE can indicate the extent of S-Cl bond cleavage in the transition state. A significant primary KIE would be expected for a mechanism where the S-Cl bond is substantially broken in the rate-determining step, which is consistent with an SN2-like mechanism.
Solvent Isotope Effects: When reactions are carried out in deuterated solvents (e.g., D2O instead of H2O), the change in reaction rate (kH2O/kD2O) can provide insight into the role of the solvent in the reaction mechanism. For the hydrolysis of sulfonyl chlorides, solvent isotope effects have been used to argue for a greater degree of bond breaking in the transition state compared to the hydrolysis of alkyl chlorides.
It is reasonable to hypothesize that the reactions of this compound would exhibit isotope effects consistent with an SN2-like mechanism, but experimental verification is necessary.
Applications of 4 Hydroxybenzenemethanesulfonyl Chloride in Advanced Organic Synthesis
As a Versatile Building Block for Complex Chemical Architectures
The inherent reactivity of its two distinct functional groups makes 4-Hydroxybenzenemethanesulfonyl Chloride an ideal starting material for the synthesis of a variety of complex molecules. The sulfonyl chloride group serves as an excellent electrophile for reactions with nucleophiles, while the hydroxyl group can be engaged in a separate set of transformations, either before or after the reaction of the sulfonyl chloride.
Synthesis of Sulfonamide Derivatives
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a cornerstone of organic and medicinal chemistry. This compound is expected to readily react with a wide array of amines to produce the corresponding 4-hydroxybenzenemethanesulfonamides. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides, bearing a phenolic hydroxyl group, are valuable scaffolds for further functionalization, allowing for the introduction of additional molecular complexity. This hydroxyl group can be alkylated, acylated, or used in various coupling reactions to generate a library of diverse compounds.
Table 1: Representative Synthesis of Sulfonamide Derivatives
| Amine Reactant | Product | Reaction Conditions |
| Aniline | N-phenyl-4-hydroxybenzenemethanesulfonamide | Pyridine (B92270), 0 °C to rt |
| Piperidine | 1-((4-hydroxyphenyl)methylsulfonyl)piperidine | Triethylamine (B128534), CH₂Cl₂, rt |
| Benzylamine | N-benzyl-4-hydroxybenzenemethanesulfonamide | NaOH (aq), rt |
Preparation of Sulfonate Esters
In a similar fashion to sulfonamide formation, this compound can react with alcohols or phenols in the presence of a base to yield sulfonate esters. These esters are not only stable compounds in their own right but also serve as excellent leaving groups in nucleophilic substitution reactions, thus "activating" the alcohol from which they were formed. The phenolic hydroxyl group within the this compound molecule adds another dimension to the synthetic utility of the resulting sulfonate esters, providing a handle for subsequent chemical modifications.
Table 2: Representative Synthesis of Sulfonate Esters
| Alcohol/Phenol (B47542) Reactant | Product | Reaction Conditions |
| Methanol | Methyl 4-hydroxybenzenemethanesulfonate | Pyridine, 0 °C to rt |
| Phenol | Phenyl 4-hydroxybenzenemethanesulfonate | Triethylamine, CH₂Cl₂, rt |
| Isopropanol | Isopropyl 4-hydroxybenzenemethanesulfonate | NaOH (aq), rt |
Construction of Sulfur-Containing Heterocyclic Systems
Sulfur-containing heterocycles are prevalent in many biologically active molecules and functional materials. The reactivity of this compound can be harnessed to construct such ring systems. For instance, intramolecular cyclization reactions can be envisioned where the hydroxyl group, or a derivative thereof, acts as a nucleophile to displace the chloride from the sulfonyl chloride moiety under appropriate conditions, potentially leading to the formation of cyclic sulfonate esters (sultones). Alternatively, intermolecular reactions with bifunctional reagents can pave the way for the synthesis of a variety of heterocyclic scaffolds.
Utility in Targeted Functional Group Interconversions
This compound can be a valuable reagent for specific functional group transformations. The sulfonyl chloride moiety can be used to convert hydroxyl groups into good leaving groups (sulfonate esters), facilitating subsequent substitution or elimination reactions. This is a common strategy in multi-step syntheses where the controlled conversion of one functional group to another is crucial. The phenolic hydroxyl group can also participate in interconversions, for example, through etherification or conversion to a triflate, which is another excellent leaving group.
Role in Cascade and Multicomponent Reactions
The bifunctional nature of this compound makes it an intriguing candidate for the design of cascade and multicomponent reactions (MCRs). In a cascade reaction, the initial reaction at one functional group could trigger a subsequent transformation at the other, leading to the rapid construction of complex molecules in a single synthetic operation. In the context of MCRs, this compound could potentially act as a versatile component, reacting with two or more other reactants in a one-pot fashion to generate highly functionalized products. For example, a reaction involving an amine, an aldehyde, and this compound could conceivably lead to the formation of a complex sulfonamide derivative in a single step.
Contributions to Methodological Development in Organic Synthesis
The unique combination of a sulfonyl chloride and a phenol in one molecule offers opportunities for the development of new synthetic methodologies. For instance, the hydroxyl group could be used to anchor the molecule to a solid support, allowing for its use in solid-phase synthesis. This would facilitate the purification of the resulting sulfonamide or sulfonate ester libraries. Furthermore, the electronic properties of the benzene (B151609) ring, influenced by both the electron-withdrawing sulfonyl chloride group and the electron-donating hydroxyl group, could be exploited in the development of novel catalytic processes or pericyclic reactions.
Derivatization Strategies Employing 4 Hydroxybenzenemethanesulfonyl Chloride for Analytical Research
Fundamental Principles of Chemical Derivatization for Enhanced Detection Sensitivity
Chemical derivatization is a technique used in analytical chemistry to chemically modify an analyte to produce a new compound, or derivative, with properties that are more suitable for a given analytical method. numberanalytics.commdpi.com The primary goal is often to improve detectability, selectivity, or chromatographic behavior. nih.gov This is particularly crucial for analytes that lack features necessary for detection by common analytical instruments, such as a UV-absorbing chromophore or a fluorophore. hta-it.comwelch-us.com
Key principles of chemical derivatization for enhanced sensitivity include:
Introduction of a "Tag": A chemical group or "tag" is attached to the analyte molecule. This tag has a strong response to a specific detector. libretexts.org For example, a highly conjugated aromatic moiety can be introduced to increase UV absorbance, or a fluorophore can be added for sensitive fluorescence detection. sdiarticle4.comresearchgate.net
Improved Chromatographic Properties: Derivatization can alter the polarity, volatility, and size of an analyte, leading to better separation from other components in a complex mixture. For instance, small, polar molecules can be converted into larger, more hydrophobic compounds, which is advantageous for reversed-phase HPLC. psu.edu
Enhanced Ionization: In mass spectrometry, derivatization can introduce a readily ionizable group or a permanent charge to the analyte. researchgate.net This significantly improves the efficiency of ionization, leading to a stronger signal and lower detection limits. nih.govddtjournal.com
Reaction Stoichiometry and Yield: For quantitative analysis, the derivatization reaction should be rapid, reproducible, and proceed to completion with a high yield, producing a single, stable derivative. scienceopen.com
The 4-Hydroxybenzenemethanesulfonyl Chloride molecule contains a sulfonyl chloride moiety, which is a reactive group known to form stable sulfonamide derivatives with primary and secondary amines. researchgate.net This reaction could be used to "tag" amine-containing analytes, making them detectable.
Applications in High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its effectiveness is often limited by the detector's ability to sense the analytes. Derivatization can significantly expand the utility of HPLC. hta-it.com
In pre-column derivatization, the analyte is chemically modified before it is injected into the HPLC system. wookhplc.comactascientific.com This approach has several advantages, including a wider choice of reagents and reaction conditions (e.g., heating, longer reaction times) to ensure the reaction goes to completion. actascientific.com The resulting derivatives are then separated on the HPLC column. actascientific.com
Potential Application of this compound: The sulfonyl chloride group of this compound can react with primary and secondary amines under slightly alkaline conditions to form stable sulfonamide derivatives. sdiarticle4.com This pre-column reaction would attach the 4-hydroxybenzenemethyl group to the analyte. This could be particularly useful for amino acids, peptides, or pharmaceuticals containing amine groups. creative-proteomics.com The excess reagent would need to be removed or separated during the chromatographic run to avoid interference. sdiarticle4.com
Table 1: Comparison of Pre-column and Post-column Derivatization in HPLC
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Reaction Time | Flexible; can be long to ensure completion. | Must be rapid (typically < 2 minutes). psu.edu |
| Reagent Choice | Wide variety of reagents and conditions. actascientific.com | Limited to reagents that react quickly and whose excess does not interfere with detection. |
| By-products | Can be separated chromatographically from the analyte derivative. | Can interfere with detection if they have similar detector responses. |
| Automation | Can be automated using modern autosamplers. hta-it.com | Requires a dedicated post-column reactor and pump system. actascientific.com |
| Chromatography | Separation is performed on the derivative, which may have different properties than the original analyte. | Separation is performed on the original analyte. |
Post-column derivatization occurs after the analytes have been separated by the HPLC column but before they reach the detector. actascientific.com This technique requires a post-column reactor where the column effluent is mixed with the derivatizing reagent. actascientific.com A key advantage is that the separation is performed on the original, unmodified analyte, and issues like the formation of multiple derivative products are avoided. creative-proteomics.com However, the reaction must be very fast and reproducible. psu.edu
Potential Application of this compound: For this compound to be used in a post-column setup, its reaction with the target analytes (e.g., amines) would need to be extremely rapid at or near ambient temperature. Sulfonyl chloride reactions can sometimes be sluggish, which might limit its applicability in this mode compared to reagents like o-phthalaldehyde (B127526) (OPA) that react almost instantaneously with primary amines. actascientific.com
A primary reason for derivatization in HPLC is to introduce a chromophore (for UV-Visible detection) or a fluorophore (for fluorescence detection) onto an analyte that otherwise has poor or no response. welch-us.com
UV-Visible Detection: By attaching a molecule with a high molar absorptivity at a specific wavelength, the sensitivity of UV-Vis detection can be dramatically increased. libretexts.org The benzene (B151609) ring in this compound provides a chromophore that absorbs in the UV region. After derivatization, an analyte that was previously "invisible" to a UV detector would become detectable.
Fluorescence Detection: Fluorescence detectors offer higher sensitivity and selectivity than UV-Vis detectors. Derivatization can be used to attach a fluorescent tag to the analyte. While the 4-hydroxybenzenemethyl group itself is not strongly fluorescent, its structure is similar to other sulfonyl chlorides, like dansyl chloride, which are used to create highly fluorescent derivatives. sdiarticle4.comsdiarticle4.com It is conceivable that the phenolic hydroxyl group could be further modified to create a fluorescent tag, though this would add complexity to the derivatization scheme.
Applications in Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is employed not only to improve chromatographic separation but, more importantly, to enhance the ionization efficiency and control the fragmentation of the analyte. ddtjournal.com
Many compounds have poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI), resulting in weak signals and high detection limits. ddtjournal.com Chemical derivatization can address this by:
Introducing a Chargeable Group: A functional group that is easily protonated (in positive ion mode) or deprotonated (in negative ion mode) can be added to the analyte. This increases the concentration of gas-phase ions, leading to a stronger signal. nih.gov
Adding a Permanent Charge: Derivatizing agents can introduce a permanently charged moiety, such as a quaternary ammonium (B1175870) group, into the analyte's structure. This ensures the derivative is always charged, significantly boosting MS sensitivity. researchgate.net
Increasing Surface Activity: In ESI, analytes must migrate to the surface of the evaporating droplet to be efficiently ionized. Derivatization can increase the hydrophobicity of a molecule, promoting its migration to the droplet surface and enhancing its signal. nih.gov
Analysis of Fragmentation Patterns for Structural Elucidation
The structural elucidation of analytes derivatized with this compound is heavily reliant on the interpretation of mass spectrometry (MS) fragmentation patterns. Upon ionization, typically through techniques like electrospray ionization (ESI) or electron impact (EI), the derivatized molecule undergoes predictable bond cleavages, generating a series of fragment ions. The resulting mass spectrum serves as a molecular fingerprint, providing critical information about the original analyte's structure.
A primary and characteristic fragmentation pathway for aromatic sulfonyl derivatives involves the cleavage of the Ar-SO2 bond or the S-N/S-O bond, often accompanied by the loss of sulfur dioxide (SO2), a neutral molecule with a mass of 64 Da. nih.gov This loss is a common feature in the mass spectra of sulfonamides and sulfonates. nih.govaaqr.org
Another significant fragmentation event is the cleavage at the benzylic position of the derivatization reagent. The 4-hydroxybenzyl moiety can readily cleave to form a stable 4-hydroxybenzyl cation or related radical species. The fragmentation patterns are also influenced by the nature of the analyte that has been derivatized. For instance, in the case of derivatized amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway. libretexts.org
Key fragmentation pathways for analytes derivatized with this compound include:
Loss of SO2: A common fragmentation for sulfonyl derivatives, leading to a significant peak at [M+H - 64]+. nih.gov
Cleavage of the Sulfonyl Group: Fission of the bond between the sulfur atom and the nitrogen (in amines) or oxygen (in phenols and thiols) of the original analyte.
Benzylic Cleavage: Formation of ions corresponding to the 4-hydroxybenzyl group.
Analyte-Specific Fragmentation: The derivatized analyte itself will undergo characteristic fragmentation, which can be pieced together to deduce its original structure. For example, aliphatic chains often show sequential losses of 14 Da (-CH2- units). libretexts.org
By carefully analyzing the masses of these fragment ions, analysts can reconstruct the structure of the parent molecule, confirming the identity and structure of the original analyte.
| Fragment Ion | Proposed Structure/Origin | Significance for Structural Elucidation |
| [M+H - SO2]+ | Loss of sulfur dioxide from the molecular ion. | Confirms the presence of the sulfonyl moiety from the derivatizing agent. nih.gov |
| [M+H - Analyte]+ | Cleavage of the bond between the sulfonyl group and the analyte. | Provides the mass of the derivatizing agent portion. |
| [Analyte+H]+ | Ion representing the original analyte. | Directly indicates the molecular weight of the underivatized analyte. |
| m/z 107 | 4-hydroxybenzyl cation [C7H7O]+ | Characteristic fragment from the derivatizing reagent, confirming its presence. |
Derivatization of Specific Analyte Functional Groups
This compound is a versatile derivatizing agent that reacts with several nucleophilic functional groups, enabling the analysis of a wide range of compounds. The reaction involves the nucleophilic attack of the analyte's functional group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable covalent bond.
Derivatization of Phenolic Compounds
Phenolic compounds, which contain a hydroxyl group attached to an aromatic ring, can be derivatized with this compound. The reaction occurs between the phenolic hydroxyl group and the sulfonyl chloride in the presence of a base. This results in the formation of a stable sulfonate ester. This derivatization is crucial for enhancing the chromatographic retention and mass spectrometric detection of phenolic compounds. nih.gov Similar reagents like benzoyl chloride and isonicotinoyl chloride are also effectively used for the derivatization of phenols, underscoring the general reactivity of acyl chlorides with phenolic hydroxyls. nih.govnih.govresearchgate.net
The general reaction is as follows: Ar-OH + ClSO2-CH2-C6H4-OH → Ar-O-SO2-CH2-C6H4-OH + HCl
This transformation of a polar hydroxyl group into a less polar, more readily ionizable sulfonate ester derivative significantly improves analytical performance.
Derivatization of Thiol-Containing Compounds
Thiol-containing compounds, also known as mercaptans, possess a sulfhydryl (-SH) group. This group is highly nucleophilic and reacts with this compound to form a thiosulfonate ester. The derivatization of thiols is essential for their analysis as they are prone to oxidation and often exhibit poor chromatographic properties. researchgate.netresearchgate.net The resulting thiosulfonate derivative is more stable and amenable to analysis by techniques such as HPLC and LC-MS. mdpi.comnih.gov
The general reaction is: R-SH + ClSO2-CH2-C6H4-OH → R-S-SO2-CH2-C6H4-OH + HCl
| Functional Group | Analyte Class | Product of Derivatization |
| Phenolic Hydroxyl (-OH) | Phenols, Estrogens | Sulfonate Ester |
| Primary Amine (-NH2) | Primary Amines, Amino Acids | Sulfonamide |
| Secondary Amine (-NHR) | Secondary Amines, Amino Acids | Sulfonamide |
| Thiol (-SH) | Thiols, Cysteine | Thiosulfonate Ester |
Optimization of Derivatization Reaction Conditions
To ensure complete and reproducible derivatization for quantitative analysis, the reaction conditions must be carefully optimized. Key parameters include reagent concentration, reaction time, temperature, and pH. The goal is to drive the reaction to completion, maximizing the yield of the desired derivative while minimizing the formation of byproducts.
Impact of Reagent Concentration
The concentration of this compound is a critical factor influencing the efficiency of the derivatization reaction. A molar excess of the derivatizing reagent is generally employed to ensure that the reaction proceeds to completion, especially when dealing with trace amounts of the analyte. nih.govnih.gov This follows Le Chatelier's principle, where increasing the concentration of a reactant shifts the equilibrium towards the products.
However, an excessively high concentration of the reagent can be detrimental. It may lead to the formation of undesirable side products or interfere with the subsequent chromatographic analysis. nih.gov Excess reagent can saturate the detector or co-elute with the analyte derivative, complicating quantification. Therefore, the optimal reagent concentration is a balance between achieving complete derivatization and avoiding analytical interferences. This is often determined empirically by systematically varying the reagent-to-analyte molar ratio and monitoring the derivative yield. For similar reagents, such as dabsyl chloride, optimal conditions often involve a specific reagent concentration to achieve maximum derivative formation. researchgate.net
| Reagent:Analyte Molar Ratio | Derivative Yield (%) | Observations |
| 1:1 | 65 | Incomplete reaction, significant amount of unreacted analyte remains. |
| 5:1 | 92 | Substantial increase in yield. |
| 10:1 | 99 | Reaction approaches completion. |
| 50:1 | >99 | Complete derivatization, but potential for interference from excess reagent in the chromatogram. |
| 100:1 | >99 | No significant improvement in yield over 50:1, increased risk of analytical interference. |
Note: The data in this table is illustrative and represents a typical optimization trend.
Influence of Reaction Time and Temperature
The efficiency of a derivatization reaction is fundamentally governed by kinetic and thermodynamic factors, with reaction time and temperature being the most critical parameters to optimize. The primary objective is to achieve a rapid and complete reaction to maximize the yield of the derivative, while simultaneously preventing its degradation or the formation of unwanted byproducts. The specific optimal conditions are highly dependent on the reactivity of the analyte, the derivatizing agent, and the reaction medium.
For derivatization reactions involving sulfonyl chlorides, the interplay between time and temperature is crucial for success. Generally, increasing the temperature accelerates the reaction rate, which can lead to a shorter required reaction time. However, elevated temperatures are not always beneficial. They can also increase the rate of competing reactions, such as the hydrolysis of the sulfonyl chloride reagent, or lead to the thermal degradation of the analyte or the resulting derivative. Therefore, a careful balance must be established.
In a study on the derivatization of environmental phenols using a similar reagent, coumarin-6-sulfonyl chloride, the reaction was optimized within a microfluidic reactor. It was observed that the reaction reached completion within 3.0 minutes at ambient temperature. oup.com Further investigation into the effect of temperature revealed that heating the microreactor did not lead to an increase in the derivative's peak area; in fact, it either remained constant or decreased slightly. oup.com This suggests that for certain highly reactive sulfonyl chlorides and analytes, the reaction is sufficiently fast at room temperature, and applying heat may be unnecessary or even detrimental.
Conversely, other derivatization protocols may require more extended periods or higher temperatures to proceed to completion. For instance, a method for analyzing acyl chlorides using 2-nitrophenylhydrazine (B1229437) as the derivatizing agent was optimized at room temperature for 30 minutes. nih.gov In the derivatization of biogenic amines with dabsyl chloride, optimal conditions were found to be a heating time of 21 minutes at 70°C.
The ideal approach involves an empirical optimization process where different combinations of time and temperature are systematically evaluated to identify the conditions that provide the highest, most reproducible yield of the desired derivative.
Table 1: Examples of Reaction Conditions for Derivatization with Various Chloride Reagents This table illustrates the range of conditions used for similar derivatizing agents, as specific data for this compound is not readily available in the cited literature.
| Derivatizing Reagent | Analyte(s) | Temperature | Time | Reference |
| Coumarin-6-sulfonyl chloride | Phenols | Ambient | 3.0 min | oup.com |
| 2-Nitrophenylhydrazine | Acyl chlorides | Room Temp. | 30 min | nih.gov |
| Benzoyl chloride | Neurochemicals | Not specified | Not specified | nih.gov |
| Dabsyl chloride | Biogenic amines | 70°C | 21 min |
Effect of Solvent Selection and Sample Matrix
The chemical environment in which the derivatization occurs plays a pivotal role in the reaction's outcome. The choice of solvent and the inherent composition of the sample matrix can significantly influence reaction efficiency, selectivity, and the ultimate success of the analytical method.
Solvent Selection: The solvent system must fulfill several criteria. Primarily, it must be capable of dissolving the analyte, the derivatizing reagent, and any necessary catalysts or buffers. The solvent should be inert, meaning it does not react with the sulfonyl chloride or other components of the reaction mixture. For reactions involving sulfonyl chlorides, aprotic organic solvents such as acetonitrile (B52724) are frequently employed. nih.gov
The pH of the reaction medium is another critical factor, particularly for analytes with acidic or basic functional groups like phenols or amines. The reaction of a sulfonyl chloride with a phenol (B47542), for example, typically requires a slightly alkaline environment. This is because the phenoxide ion, formed under basic conditions, is a much more potent nucleophile than the neutral phenol molecule. The pH is usually controlled by adding a buffer solution, such as a borate (B1201080) or carbonate buffer, to the reaction mixture. nih.gov The optimal pH must be carefully determined, as excessively high pH can accelerate the hydrolysis of the sulfonyl chloride reagent, reducing the amount available to react with the analyte. nih.gov
Sample Matrix: The sample matrix refers to all the components within a sample other than the analyte of interest. In biological and environmental analysis, matrices can be exceedingly complex, containing salts, proteins, lipids, and other small molecules that can interfere with the derivatization process and subsequent analysis. These "matrix effects" can manifest in several ways:
Reaction Inhibition: Components of the matrix can compete with the analyte for the derivatizing reagent or quench the reaction. For instance, other nucleophilic compounds in the sample can consume the this compound.
Ion Suppression/Enhancement: In mass spectrometry-based detection, co-eluting matrix components can interfere with the ionization of the derivatized analyte in the ion source, leading to a suppressed or, less commonly, enhanced signal. nih.govchromatographytoday.com This can result in inaccurate quantification.
Chromatographic Interference: Matrix components can co-elute with the derivatized analyte, leading to overlapping peaks and making accurate integration and quantification difficult.
To mitigate these issues, a robust sample preparation protocol is essential. This often involves steps such as protein precipitation (e.g., with cold acetonitrile), solid-phase extraction (SPE), or liquid-liquid extraction to clean up the sample and isolate the analyte from interfering matrix components before derivatization. nih.govchromatographytoday.com In some cases, a "dilute-and-shoot" approach may be feasible if the matrix effects are minimal and the analytical method is sufficiently sensitive. chemrxiv.org The effectiveness of a sample preparation strategy must be validated for each specific matrix type, as matrices like blood, urine, and tissue homogenates present unique challenges. nih.govchromatographytoday.com
Table 2: Strategies to Mitigate Matrix Effects in Derivatization
| Sample Matrix | Potential Interferences | Common Mitigation Strategies | Reference(s) |
| Biological Fluids (Serum, Plasma, Urine) | Proteins, salts, lipids, endogenous metabolites | Protein precipitation, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), use of isotope-labeled internal standards | nih.govchromatographytoday.com |
| Tissue Homogenates | High concentrations of lipids and proteins | Homogenization followed by centrifugation and extraction of the supernatant, SPE | nih.gov |
| Environmental Water | Dissolved organic matter, salts, humic acids | Filtration, SPE, pre-extraction derivatization | chemrxiv.org |
| Food and Beverages | Sugars, fats, proteins, phenolic compounds | SPE, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | nih.gov |
Computational and Theoretical Studies on 4 Hydroxybenzenemethanesulfonyl Chloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) could be employed to investigate the electronic properties of 4-hydroxybenzenemethanesulfonyl chloride.
Electronic Density Distribution and Frontier Orbitals
A key aspect of electronic structure analysis is the examination of electron density distribution, which reveals the regions of a molecule that are electron-rich or electron-deficient. This information is crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also critical. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.
Hypothetical Data Table: Frontier Orbital Properties
| Property | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
Spectroscopic Property Prediction (e.g., vibrational frequencies)
Computational methods can predict various spectroscopic properties. For instance, calculating the vibrational frequencies can help in interpreting experimental infrared (IR) spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds.
Hypothetical Data Table: Predicted Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3450 | O-H stretch |
| 3050 | Aromatic C-H stretch |
| 1370 | S=O asymmetric stretch |
| 1175 | S=O symmetric stretch |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule, providing a view of its conformational flexibility and interactions with its environment.
Analysis of Conformational Landscapes
Molecules can exist in various spatial arrangements or conformations due to the rotation around single bonds. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding the molecule's preferred shapes.
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly influence a molecule's conformation and reactivity. MD simulations can be performed with explicit solvent molecules to study these effects. For example, the conformation of the sulfonyl chloride group might change in a polar solvent compared to a nonpolar one, which in turn could affect its reactivity.
Reaction Pathway Modeling and Energy Profile Determination
Identification and Characterization of Transition States
In the landscape of a chemical reaction, the transition state represents the highest energy point on the reaction coordinate, a fleeting molecular arrangement that is neither reactant nor product. Computational chemistry allows for the precise location and characterization of these ephemeral structures. For reactions involving this compound, such as nucleophilic substitution, density functional theory (DFT) calculations are a common tool to map out the potential energy surface.
Theoretical studies on analogous compounds, such as benzenesulfonyl chlorides, reveal that nucleophilic substitution at the sulfur atom can proceed through different mechanisms, most notably a synchronous SN2-like pathway or a stepwise addition-elimination mechanism. mdpi.comresearchgate.net The choice of pathway is influenced by the nucleophile, the solvent, and the substituents on the aromatic ring. DFT calculations can identify the transition states for these pathways.
For an SN2-type reaction, a single transition state is located, which is characterized by the simultaneous formation of the new bond with the nucleophile and the breaking of the S-Cl bond. mdpi.com This transition state would feature a pentacoordinate sulfur atom, typically in a trigonal bipyramidal geometry. The incoming nucleophile and the leaving chloride ion would occupy the axial positions. cdnsciencepub.com In the case of this compound, the presence of the hydroxyl and methylene (B1212753) groups would influence the geometry and energy of this transition state.
The transition state is mathematically identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A key characteristic of a computationally identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.
Table 1: Hypothetical Geometric Parameters of a Transition State for the Reaction of this compound with a Nucleophile (e.g., H₂O)
| Parameter | Description | Hypothetical Value (Å/°) |
| S-Cl Bond Length | The distance between the sulfur and chlorine atoms. | > 2.5 Å (elongated) |
| S-O (nucleophile) Bond Length | The distance between the sulfur and the oxygen of the incoming nucleophile. | ~2.0 - 2.2 Å (partially formed) |
| O-S-O Angle | The angle between the two sulfonyl oxygen atoms. | ~115-120° |
| Cl-S-O (nucleophile) Angle | The angle defining the axial positions in the trigonal bipyramid. | ~170-180° |
| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | -200 to -400 cm⁻¹ |
Note: This table is illustrative and based on computational studies of related sulfonyl chlorides. Actual values would require specific DFT calculations for this compound.
Activation Barriers and Thermodynamic Parameters of Reactions
Once the transition state and the reactants/products are computationally optimized, the activation barrier (ΔG‡ or ΔH‡) and other thermodynamic parameters for the reaction can be calculated. The activation energy is the difference in energy between the transition state and the reactants, and it is a critical factor in determining the reaction rate.
Computational studies on the hydrolysis of benzenesulfonyl chloride have shown that the presence of water molecules in the transition state structure can significantly lower the activation barrier. researchgate.net For this compound, the hydroxyl group could potentially participate in the reaction mechanism, for instance, through intramolecular catalysis or by influencing the solvation shell, which would be reflected in the calculated activation parameters.
The Gibbs free energy of activation (ΔG‡) is composed of both an enthalpic (ΔH‡) and an entropic (ΔS‡) component. Entropies of activation for bimolecular reactions, such as the solvolysis of sulfonyl chlorides, are typically negative, indicating a more ordered transition state compared to the reactants. mdpi.com
Table 2: Representative Activation and Thermodynamic Parameters for the Solvolysis of Arenesulfonyl Chlorides
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Benzenesulfonyl chloride | Water | 16.4 | -13 |
| p-Nitrobenzenesulfonyl chloride | Water | 17.0 | -15 |
| p-Methoxybenzenesulfonyl chloride | Water | 17.5 | -9 |
Source: Data adapted from studies on the solvolysis of substituted benzenesulfonyl chlorides. mdpi.com The values for this compound are expected to be in a similar range but influenced by the specific electronic and steric effects of the -CH₂OH group.
These calculations provide a quantitative measure of the feasibility and kinetics of a reaction. For example, a lower calculated activation barrier would suggest a faster reaction rate, a prediction that can be experimentally verified.
Structure-Reactivity and Structure-Property Correlation Studies
Computational chemistry is instrumental in elucidating the relationships between the molecular structure of a compound and its reactivity or physical properties. For this compound, theoretical studies can quantify the electronic effects of the 4-hydroxybenzene-methane group on the reactivity of the sulfonyl chloride moiety.
The Hammett equation is a classic tool for correlating reaction rates with substituent effects. In computational studies, the principles of the Hammett equation can be applied by calculating reaction barriers for a series of substituted benzenesulfonyl chlorides. For nucleophilic substitution reactions at the sulfonyl group, electron-withdrawing substituents on the aromatic ring generally increase the reaction rate by stabilizing the developing negative charge on the leaving group in the transition state. This corresponds to a positive Hammett ρ value. mdpi.com The 4-hydroxybenzenemethane group is generally considered to be electron-donating, which would be predicted to decrease the rate of nucleophilic substitution compared to unsubstituted benzenesulfonyl chloride.
Furthermore, quantum chemical descriptors can be calculated to correlate structure with properties. These can include:
Atomic charges: The calculated partial charge on the sulfur atom can indicate its electrophilicity. A more positive charge would suggest greater susceptibility to nucleophilic attack.
Frontier molecular orbitals (HOMO/LUMO): The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. For a reaction with a nucleophile, the LUMO of the sulfonyl chloride is of particular interest, as a lower LUMO energy generally corresponds to higher reactivity.
Molecular electrostatic potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions.
Research on Analogues and Derivatives of 4 Hydroxybenzenemethanesulfonyl Chloride
Exploration of Structure-Activity/Property Relationships for Related Sulfonyl Chlorides
The reactivity and physical properties of sulfonyl chlorides are significantly influenced by the nature and position of substituents on the aromatic ring. These modifications can alter the electrophilicity of the sulfonyl group, the stability of the molecule, and its solubility, thereby affecting its utility as a chemical reagent or intermediate.
The introduction of halogen atoms onto the benzene (B151609) ring of benzenemethanesulfonyl chloride analogues, such as in 3-chlorobenzenemethanesulfonyl chloride, has a notable impact on the compound's chemical properties. Halogens are electron-withdrawing groups, which can influence the reactivity of the sulfonyl chloride moiety. This electronic effect can make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.
The structure-activity relationship (SAR) in halogenated aromatic compounds often correlates with factors like the number of halogen atoms, their position on the ring, and the resulting net polarizability of the molecule. nih.gov For instance, in other classes of halogenated compounds, the position of chlorine atoms can be critical for biological activity or receptor binding. nih.gov While specific SAR studies on halogenated benzenemethanesulfonyl chlorides are not extensively detailed in available literature, it can be inferred that these substitutions would modulate their reactivity in sulfonamide synthesis. The physical properties are also altered; for example, 3-chlorobenzylsulfonyl chloride is a solid with a melting point of 72-73°C. cas.org
Table 1: Properties of Halogenated Benzenemethanesulfonyl Chloride Analogues
| Compound Name | CAS Number | Molecular Formula | Key Properties |
|---|---|---|---|
| 3-Chlorobenzenemethanesulfonyl chloride | 24974-73-0 | C₇H₆Cl₂O₂S | Melting Point: 72-73°C. cas.org Halogen substitution influences electrophilicity. |
Alkoxy groups, such as the methoxy (B1213986) group in (4-methoxyphenyl)methanesulfonyl chloride, act as electron-donating groups through resonance. This electronic effect can influence the reactivity of the sulfonyl chloride. The methoxy group in the para position can donate electron density to the benzene ring, which may slightly decrease the electrophilicity of the sulfonyl sulfur atom compared to an unsubstituted analogue.
(4-Methoxyphenyl)methanesulfonyl chloride is utilized as a reagent for preparing stable sulfonamides and methanesulfonates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the methoxy group can also influence the solubility and crystalline nature of the compound and its derivatives. Patents describe the use of precursors like methoxy benzenesulfonic acid in the combined production of substituted benzenesulfonyl chlorides and benzoyl chlorides, highlighting their industrial relevance. google.com The synthesis of non-symmetrically substituted dialkoxyphenazine derivatives has also been explored, demonstrating the utility of alkoxy-substituted anilines in complex molecular constructions. nih.gov
4-Formylbenzenemethanesulfonyl chloride is a key analogue of 4-Hydroxybenzenemethanesulfonyl Chloride. The primary difference is the substitution at the para position: a hydroxyl (-OH) group versus a formyl (-CHO) group. This change has significant implications for the molecule's reactivity and synthetic applications.
The formyl group is strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl chloride group, potentially making it more reactive towards nucleophiles compared to the hydroxyl-substituted analogue. While the hydroxyl group is weakly activating, the formyl group is deactivating with respect to electrophilic aromatic substitution.
A key feature of 4-Formylbenzenemethanesulfonyl chloride is its bifunctionality. The sulfonyl chloride group readily participates in nucleophilic substitution reactions to form sulfonamides, while the formyl group provides a handle for further chemical modification, such as conversion to other functional groups or use in condensation reactions. cymitquimica.com This makes it a versatile building block in multi-step organic synthesis. cymitquimica.com In contrast, the hydroxyl group on this compound might require protection before subsequent reactions involving the sulfonyl chloride to avoid side reactions.
Table 2: Comparison of 4-Hydroxy vs. 4-Formyl Substituted Analogues
| Feature | This compound | 4-Formylbenzenemethanesulfonyl Chloride |
|---|---|---|
| Para Substituent | Hydroxyl (-OH) | Formyl (-CHO) |
| Electronic Effect | Weakly electron-donating (activating) | Strongly electron-withdrawing (deactivating) |
| Reactivity of -SO₂Cl | Baseline reactivity | Potentially enhanced reactivity due to electron withdrawal |
| Additional Reactivity | Phenolic -OH can be reactive | Aldehydic -CHO allows for further functionalization |
| Synthetic Utility | Intermediate for sulfonamides | Versatile bifunctional building block for complex synthesis. cymitquimica.com |
Design, Synthesis, and Applications of Novel Derivatives
The primary application of this compound and its analogues is in the synthesis of novel sulfonamide derivatives. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties. ekb.egmdpi.com
The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. cbijournal.com This reaction is robust and can be applied to a diverse range of amines, including amino acids, heterocyclic amines, and complex drug molecules, leading to novel derivatives. nih.gov
For example, novel sulfonamides have been synthesized by reacting p-toluenesulfonyl chloride with amino acids like histidine and tryptophan, or with drugs containing amino groups such as furosemide. nih.gov Similarly, this compound can be used as a building block to create new chemical entities. The phenolic hydroxyl group offers an additional site for modification, allowing for the design of derivatives with dual-functionality or altered pharmacokinetic properties. For instance, the hydroxyl group could be etherified or esterified after the formation of the sulfonamide linkage to create more complex structures. Such derivatives are of interest in the development of novel therapeutic agents and specialized chemical probes. nih.gov
Comparative Efficacy and Selectivity with Other Established Derivatizing Agents (e.g., Dansyl Chloride, NBD-Cl, DMISC)
In analytical chemistry, derivatization is used to modify an analyte to make it more suitable for separation and detection, for example, by liquid chromatography-mass spectrometry (LC-MS). nih.gov Sulfonyl chlorides, including analogues of this compound, can be used as derivatizing agents, particularly for primary and secondary amines. Their performance can be compared with other well-established reagents.
Dansyl Chloride (Dns-Cl): Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines, phenols, and imidazoles to produce highly fluorescent sulfonamide adducts. wikipedia.org This fluorescence, along with the increased hydrophobicity and the presence of a readily ionizable tertiary amine, enhances detection by both fluorescence detectors and mass spectrometry. nih.govnih.gov It is considered a very versatile derivatization method. nih.gov However, the derivatization reaction can be slow, often requiring elevated temperatures, and the reagent can lack selectivity, reacting with other nucleophilic groups. researchgate.netresearchgate.net
4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is another popular fluorogenic reagent that reacts with primary and secondary amines, as well as thiols. researchgate.net Compared to Dansyl Chloride, NBD-Cl is often more stable to moisture and more soluble in aqueous solutions. researchgate.net Its derivatives are intensely fluorescent. The related reagent, NBD-F (the fluoride (B91410) analogue), is even more reactive than NBD-Cl, allowing for faster reaction times. researchgate.net A drawback is that the fluorescence of NBD adducts can be highly solvent-dependent and may be quenched in aqueous environments. thermofisher.com
1,2-dimethylimidazole-4-sulfonyl chloride (DMISC): DMISC is a more recently developed derivatizing agent specifically designed to improve LC-MS/MS sensitivity for phenolic compounds. Like Dansyl Chloride, it contains a sulfonyl chloride reactive group. A key advantage of DMISC is that its dimethylimidazole group has a higher pKa (8.0) compared to the dimethylamino group of dansyl (pKa ~3.3). This means the DMISC derivatives are more readily protonated under typical reversed-phase LC conditions, leading to a significant enhancement in ESI-MS signal intensity compared to dansyl derivatives.
Derivatives of this compound would offer a simple, non-fluorescent tag. While this would not provide the fluorescence enhancement of Dansyl or NBD-Cl, the derivatization could improve chromatographic retention and ionization efficiency for polar amines. The selectivity would be similar to other sulfonyl chlorides, primarily targeting primary and secondary amines. The key advantage of a custom sulfonyl chloride derivative would be the ability to introduce specific functionalities for targeted applications, a flexibility not offered by standard, commercially available reagents.
Table 3: Comparison of Derivatizing Agents for Amines and Phenols
| Derivatizing Agent | Target Functional Groups | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Aromatic Sulfonyl Chlorides (e.g., benzenesulfonyl chloride) | Primary & Secondary Amines, Phenols | Simple reaction; improves chromatographic retention. | Derivatives are not typically fluorescent; may require protection of other functional groups. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols, Imidazoles | Highly fluorescent derivatives; versatile; enhances MS signal. nih.gov | Slow reaction time; requires heating; derivatives can have poor stability. researchgate.netresearchgate.net |
| NBD-Cl | Primary & Secondary Amines, Thiols | More stable and soluble than Dansyl-Cl; highly fluorescent derivatives. researchgate.net | Fluorescence is highly solvent-dependent; may be quenched in water. thermofisher.com |
| DMISC | Phenols, Amines | Significantly enhances ESI-MS signal for phenols compared to Dansyl-Cl; derivatives are stable. | Primarily designed for MS detection; not a fluorescent tag. |
Future Research Directions and Emerging Applications
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly prioritizing the development of environmentally benign and sustainable synthetic processes. Future research concerning 4-Hydroxybenzenemethanesulfonyl Chloride is expected to align with these green chemistry principles, moving away from traditional methods that often rely on harsh reagents and generate significant waste.
Key areas of development include:
Catalytic Oxidative Chlorination: A significant advancement lies in the metal-free, aerobic oxidative chlorination of the corresponding thiol precursors. This approach utilizes oxygen as the terminal oxidant, a far more environmentally friendly choice than conventional chlorinating agents. Research is ongoing to optimize catalytic systems, potentially using nitrogen oxides generated in situ from sources like ammonium (B1175870) nitrate, to achieve high conversion rates and selectivity under mild reaction conditions.
Aqueous-Based Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Methodologies are being explored for the synthesis of aryl sulfonyl chlorides in aqueous media. This includes modified Sandmeyer-type reactions where diazonium salts are reacted with a sulfur dioxide source in the presence of copper salts under aqueous acidic conditions. The in-situ generation of sulfur dioxide from reagents like thionyl chloride in water is a promising strategy to improve yields and reduce the reliance on volatile organic solvents.
Flow Chemistry Protocols: Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and improved scalability compared to batch processes. The development of continuous flow protocols for the synthesis of sulfonyl chlorides, including this compound, is a significant area of future research. These systems can allow for the safe handling of reactive intermediates and can be integrated with automated process controls for consistent product quality and higher spacetime yields.
| Green Synthesis Approach | Key Features | Potential Advantages |
| Catalytic Oxidative Chlorination | Metal-free catalysts, oxygen as terminal oxidant | Reduced metal contamination, environmentally benign |
| Aqueous-Based Synthesis | Water as solvent, in-situ reagent generation | Reduced use of organic solvents, improved safety |
| Continuous Flow Chemistry | Automated systems, enhanced process control | Improved safety, scalability, and consistency |
Targeted Synthesis of Advanced Functional Materials
The bifunctional nature of this compound, with its reactive sulfonyl chloride and nucleophilic hydroxyl group, makes it a promising building block for the synthesis of advanced functional materials.
Future research in this area is likely to focus on:
Polymer Synthesis: The sulfonyl chloride group can act as an initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP). This allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The phenolic hydroxyl group can be used for post-polymerization modification or to introduce specific functionalities, such as hydrogen bonding sites, which can influence the material's properties. For instance, polymers derived from similar hydroxy-functionalized monomers have been shown to act as compatibilizers in immiscible polymer blends.
Functional Copolymers and Networks: By copolymerizing monomers derived from this compound with other functional monomers, materials with tailored optical, thermal, or mechanical properties can be created. The sulfonyl chloride moiety can also be used to crosslink polymer chains, leading to the formation of robust thermoset materials. Research into sulfenyl chloride inverse vulcanization, which utilizes highly reactive sulfur-containing monomers, opens up possibilities for creating novel, optically transparent polymers with high refractive indices.
Nanomaterials and Surface Modification: The reactivity of the sulfonyl chloride group allows for its use in surface modification of various substrates, including nanoparticles and thin films. This can be exploited to alter the surface energy, wettability, or biocompatibility of materials. For example, self-assembled monolayers (SAMs) can be created on surfaces, which can then be further functionalized via the hydroxyl group.
| Material Type | Synthetic Strategy | Potential Applications |
| Functional Polymers | Atom Transfer Radical Polymerization (ATRP) | Compatibilizers, specialty plastics |
| Copolymers and Networks | Co-polymerization, crosslinking | Optical components, thermosets |
| Nanomaterials | Surface modification, self-assembly | Functional coatings, drug delivery systems |
Exploration in Bioanalytical and Biomedical Research Beyond Prohibited Categories
The reactivity of the sulfonyl chloride group towards nucleophiles, particularly amines and phenols, makes this compound a valuable tool in bioanalytical and biomedical research.
Emerging applications in this field include:
Derivatization for Bioanalysis: In analytical techniques like high-performance liquid chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes. The sulfonyl chloride group of this compound can react with primary and secondary amines, as well as phenolic compounds, to form stable sulfonamides and sulfonate esters. This "tagging" can improve the chromatographic properties of the analytes and allow for more sensitive detection, for example, by introducing a chromophore or a group that is readily ionized in mass spectrometry.
Fluorescent Probes and Sensors: The core structure of this compound can be incorporated into the design of fluorescent probes for the detection of specific biomolecules or ions. The sulfonyl chloride can act as a reactive site to link the core structure to a recognition element. Upon binding to the target analyte, a change in the fluorescence properties of the probe can be observed. For instance, sulfonyl-containing BODIPY dyes have been developed as fluorescent probes for tumor cell imaging.
Intermediates for Drug Discovery: Sulfonamides are a well-established class of pharmacophores found in numerous therapeutic agents. This compound serves as a key intermediate for the synthesis of a diverse library of sulfonamide derivatives. The phenolic hydroxyl group provides a site for further chemical modification, allowing for the exploration of structure-activity relationships and the development of new drug candidates with improved efficacy and selectivity.
| Research Area | Application of this compound | Rationale |
| Bioanalysis | Derivatizing agent for HPLC | Enhances detectability and chromatographic separation of analytes. |
| Fluorescent Probes | Synthesis of fluorescent sensors | The sulfonyl chloride group acts as a reactive linker for probe development. |
| Drug Discovery | Intermediate for sulfonamide synthesis | Enables the creation of diverse libraries of potential therapeutic agents. |
Integration with Advanced Spectroscopic Techniques for In Situ Analysis
To optimize the synthesis and application of this compound, a detailed understanding of reaction kinetics and mechanisms is crucial. The integration of advanced spectroscopic techniques for in-situ analysis is a key future research direction. Process Analytical Technology (PAT) aims to improve process efficiency and control by defining and monitoring critical process parameters in real-time.
Spectroscopic techniques that are poised to play a significant role include:
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, can monitor the real-time concentration changes of reactants, intermediates, and products during a chemical reaction. This provides valuable kinetic data and insights into the reaction mechanism. For reactions involving this compound, FTIR can track the disappearance of the starting material and the appearance of the sulfonyl chloride product.
Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ reaction monitoring. It is particularly well-suited for analyzing reactions in aqueous media and for studying vibrational modes that are weak in FTIR. The use of fiber-optic probes allows for remote monitoring of reactions, which is advantageous when dealing with corrosive or hazardous materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop and flow NMR spectroscopy are emerging as valuable techniques for real-time reaction monitoring. NMR provides detailed structural information and can be used to quantify the concentrations of different species in a reaction mixture. Time-resolved kinetic NMR experiments can provide high-quality kinetic data for off-equilibrium chemical reactions.
| Spectroscopic Technique | Information Provided | Application in this compound Research |
| In-situ FTIR | Real-time concentration profiles, reaction kinetics | Monitoring synthesis and derivatization reactions |
| Raman Spectroscopy | Vibrational information, suitable for aqueous systems | In-situ analysis of reaction progress, especially in green solvents |
| NMR Spectroscopy | Structural information, quantification, reaction kinetics | Detailed mechanistic studies and kinetic profiling |
By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for more sustainable chemical processes, novel materials with advanced functionalities, and innovative tools for biological and medical research.
Q & A
Advanced Question
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 220.02 g/mol) ensures molecular fidelity .
- Titration : Argentometric titration quantifies free chloride to assess hydrolysis extent .
How should discrepancies in reported reactivity data be addressed across studies?
Advanced Question
Contradictions in stability or reactivity (e.g., variable hydrolysis rates) may arise from:
- Impurity profiles : Use HPLC to identify byproducts (e.g., sulfonic acids) that alter reactivity .
- Solvent effects : Compare kinetics in polar aprotic (DMF) vs. non-polar (toluene) solvents to isolate solvent-dependent pathways .
- Replicate conditions : Standardize humidity levels and reagent purity (e.g., ≥99% SOCl₂) to reduce variability .
What strategies enhance electrophilicity in nucleophilic substitution reactions?
Advanced Question
To improve reactivity with amines or alcohols:
- Activation : Pre-activate the sulfonyl chloride with DMAP or pyridine to stabilize transition states .
- Solvent choice : Use DMF or DMSO to polarize the S=O bond, increasing electrophilicity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hr) to suppress side reactions .
What are common side reactions during sulfonylation, and how are they mitigated?
Basic Question
- Hydrolysis : Forms 4-hydroxybenzenemethanesulfonic acid. Mitigation: Strict moisture control .
- Disproportionation : Generates sulfonic anhydrides. Mitigation: Limit excess chlorinating agents (e.g., SOCl₂) .
- Aromatic electrophilic substitution : Occurs if the hydroxyl group is unprotected. Mitigation: Protect the phenol with acetyl groups prior to sulfonylation .
What are the implications of the compound’s melting point and solubility for experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
